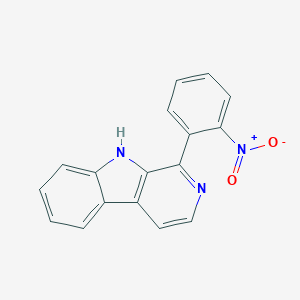
2,6-Diamino-5-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidinylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-5-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidinylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BDBDM" and is synthesized using a specific method.
科学的研究の応用
BDBDM has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BDBDM has shown promising results in the treatment of cancer, viral infections, and neurological disorders. In agriculture, BDBDM has been studied for its potential use as a pesticide and herbicide. In materials science, BDBDM has been studied for its potential use in the development of electronic devices.
作用機序
The mechanism of action of BDBDM is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer treatment, BDBDM has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that play a role in the development of cancer. In viral infections, BDBDM has been shown to inhibit the activity of specific viral proteins, which are essential for viral replication.
Biochemical and Physiological Effects
BDBDM has been shown to have various biochemical and physiological effects. In cancer treatment, BDBDM has been shown to induce apoptosis, which is programmed cell death. In viral infections, BDBDM has been shown to reduce viral load and inhibit viral replication. In neurological disorders, BDBDM has been shown to improve cognitive function and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using BDBDM in lab experiments is its high potency and specificity. BDBDM has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one limitation of using BDBDM in lab experiments is its high cost and limited availability.
将来の方向性
There are several future directions for research on BDBDM. One direction is to further investigate its potential applications in cancer treatment, viral infections, and neurological disorders. Another direction is to explore its potential use as a pesticide and herbicide. Additionally, future research could focus on the development of new synthesis methods for BDBDM to increase its availability and reduce its cost.
Conclusion
In conclusion, 2,6-Diamino-5-(1,3-benzodioxol-5-ylmethyl)-4-pyrimidinylamine is a chemical compound that has significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of BDBDM in various fields.
合成法
The synthesis of BDBDM involves the reaction of 2,6-diaminopyrimidine with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires specific conditions such as a specific temperature, time, and pH. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
特性
分子式 |
C12H13N5O2 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H13N5O2/c13-10-7(11(14)17-12(15)16-10)3-6-1-2-8-9(4-6)19-5-18-8/h1-2,4H,3,5H2,(H6,13,14,15,16,17) |
InChIキー |
UEJOPQMJPMXQGI-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)N)N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)


![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)


![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)